4'-Methyl-2,2':6',2''-terpyridine
Overview
Description
4’-Methyl-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C16H13N3 . It has a molecular weight of 247.3 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4’-Methyl-2,2’:6’,2’‘-terpyridine involves complex chemical reactions. For instance, a new Pt (II)-based metalloviologen analog, [PtCl (Mepytpy)] 2+ (abbreviated as PV2+; Mepytpy + = 4’- (4-methyl-pyridinio)-2,2’:6’,2’‘-terpyridine), was synthesized and its spectroscopic and electrochemical properties were investigated . In another example, six new copper (ii) complexes with 2,2’:6’,2’‘-terpyridine (4’-Rn-terpy) were synthesized by a reaction between copper (ii) chloride and t .Molecular Structure Analysis
The molecular structure of 4’-Methyl-2,2’:6’,2’'-terpyridine has been investigated using single-crystal X-ray diffraction analysis . The InChI code for this compound is 1S/C16H13N3/c1-12-10-15 (13-6-2-4-8-17-13)19-16 (11-12)14-7-3-5-9-18-14/h2-11H,1H3 .Chemical Reactions Analysis
4’-Methyl-2,2’:6’,2’‘-terpyridine is involved in various chemical reactions. For instance, it forms complexes with most transition metal ions, similar to other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline .Physical And Chemical Properties Analysis
4’-Methyl-2,2’:6’,2’'-terpyridine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 247.3 .Mechanism of Action
The mechanism of action of 4’-Methyl-2,2’:6’,2’‘-terpyridine is complex and depends on the specific context. For example, in the context of anticancer research, a new 4’-substituted-2,2’:6’,2’'-terpyridine Pt (II) coordination compound is a potential candidate for next-generation mitophagy-targeting dinuclear Pt (II)-based anticancer drugs .
Safety and Hazards
4’-Methyl-2,2’:6’,2’'-terpyridine is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The future directions of research on 4’-Methyl-2,2’:6’,2’‘-terpyridine are promising. For instance, the facile functionalization of terpyridines in the 4’-position allows access to a suite of 4’-X-4,2’:6’,4’‘-tpy ligands in which the 4’-substituent, X, can be selected to assist in directing the metal–ligand assembly process . This opens up new possibilities for the design and synthesis of novel metal–organic frameworks and other complex structures.
properties
IUPAC Name |
4-methyl-2,6-dipyridin-2-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDKOHDONKQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2,2':6',2''-terpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.